molecular formula C6H5FN2O2 B092188 2-Fluoro-3-nitro-4-picoline CAS No. 19346-43-1

2-Fluoro-3-nitro-4-picoline

Cat. No.: B092188
CAS No.: 19346-43-1
M. Wt: 156.11 g/mol
InChI Key: AUHFWLUBEJKXLN-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitro-4-picoline is an organic compound with the chemical formula C6H5FN2O2 It is a derivative of picoline, a methyl-substituted pyridine, and features both a fluorine atom and a nitro group attached to the pyridine ring

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Fluoro-3-nitro-4-picoline are currently unknown . Given its structural similarity to other picoline derivatives, it may potentially influence pathways involving pyridine-containing enzymes or receptors. More research is needed to identify the specific pathways and their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with targets

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-nitro-4-picoline typically involves the nitration of 2-fluoro-4-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified using techniques such as recrystallization or distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of corresponding pyridine N-oxides.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atom in this compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: 2-Fluoro-3-amino-4-picoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-nitro-4-picoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Comparison with Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 3-Nitro-4-picoline
  • 2-Fluoro-3-amino-4-picoline

Comparison: 2-Fluoro-3-nitro-4-picoline is unique due to the simultaneous presence of both a fluorine atom and a nitro group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, 2-Fluoro-4-methylpyridine lacks the nitro group, which significantly alters its chemical behavior and applications. Similarly, 3-Nitro-4-picoline does not have the fluorine atom, affecting its reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

2-fluoro-4-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHFWLUBEJKXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496864
Record name 2-Fluoro-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19346-43-1
Record name 2-Fluoro-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19346-43-1
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